Benzofuran-5-boronic Acid: A Technical Guide for Drug Discovery Professionals
Benzofuran-5-boronic Acid: A Technical Guide for Drug Discovery Professionals
An In-depth Technical Guide on the Structure, Properties, and Applications of Benzofuran-5-boronic Acid in Pharmaceutical Research and Development.
Benzofuran-5-boronic acid is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of complex benzofuran derivatives. Its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it a valuable reagent for the construction of carbon-carbon bonds.[1][2] The benzofuran scaffold is a core component in numerous biologically active natural and synthetic compounds, exhibiting a wide range of pharmacological activities including anticancer, antibacterial, anti-inflammatory, and antiviral properties.[3][4][5] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of benzofuran-5-boronic acid for researchers and professionals in the field of drug development.
Core Properties of Benzofuran-5-boronic Acid
The fundamental properties of benzofuran-5-boronic acid are summarized in the table below, providing a quick reference for its key characteristics.
| Property | Value | Reference(s) |
| CAS Number | 331834-13-0 | [6][7] |
| Molecular Formula | C₈H₇BO₃ | [7] |
| Molecular Weight | 161.95 g/mol | [7] |
| Appearance | Solid | [8] |
| Purity | Typically ≥95% | [8] |
| Melting Point | 162 °C | [9] |
| Boiling Point | 340.4 °C at 760 mmHg | [9] |
| Density | 1.31 g/cm³ | [9] |
| SMILES | OB(O)C1=CC=C2OC=CC2=C1 | |
| InChI Key | WYXQQAYIAJRORT-UHFFFAOYSA-N | [8][9] |
| Storage Conditions | 2-8 °C |
Synthesis and Experimental Protocols
The synthesis of benzofuran-5-boronic acid is most commonly achieved through a lithium-halogen exchange reaction starting from 5-bromobenzofuran, followed by quenching with a borate ester.[6]
Experimental Protocol: Synthesis of Benzofuran-5-boronic Acid from 5-Bromobenzofuran
This protocol is a general representation of a common synthetic route.[6]
Materials:
-
5-bromobenzo[b]furan
-
n-butyllithium (n-BuLi) in hexanes
-
Trimethyl borate
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Under an inert atmosphere (Argon), dissolve 5-bromobenzo[b]furan (1.0 g, 5.0 mmol) in anhydrous tetrahydrofuran (10 ml).
-
Cool the solution to -60 °C.
-
Slowly add a hexane solution of n-butyllithium (1.5 M; 3.72 ml, 5.6 mmol) dropwise to the reaction mixture, maintaining the temperature at -60 °C.
-
Continue stirring at the same temperature for 30 minutes.
-
Add trimethyl borate (0.69 ml, 6.0 mmol) to the reaction mixture.
-
Allow the reaction mixture to slowly warm to room temperature over a period of 4 hours.
-
Quench the reaction with an appropriate aqueous acidic solution (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as recrystallization or column chromatography, to yield benzofuran-5-boronic acid.
Caption: Synthesis Workflow of Benzofuran-5-boronic Acid.
Application in Suzuki-Miyaura Cross-Coupling Reactions
A primary application of benzofuran-5-boronic acid is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form C-C bonds, which is a cornerstone of modern organic synthesis.[10][11] This reaction is instrumental in creating a diverse array of biaryl and heteroaryl compounds, many of which are scaffolds for pharmacologically active molecules.[2]
General Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Benzofuran-5-boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent system (e.g., 1,4-dioxane/water, toluene, DMF)[11]
Procedure:
-
In a reaction vessel, combine benzofuran-5-boronic acid (1.1 eq), the aryl halide (1.0 eq), the palladium catalyst (e.g., 5 mol%), and the base (2.0 eq).[11][12]
-
Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.[1]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (e.g., 4-16 hours).[1][11]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add brine solution to the mixture and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]
Caption: Generalized Suzuki-Miyaura Coupling Reaction.
Role in Drug Discovery and Development
Boronic acids and their derivatives are of increasing importance in pharmaceutical drug discovery.[13][14] They are recognized for their versatile reactivity, stability, and relatively low toxicity.[15] Benzofuran-5-boronic acid serves as a key intermediate in the synthesis of compounds that are investigated for a variety of therapeutic applications. The benzofuran core is a privileged scaffold in medicinal chemistry, and modifications at the 5-position through Suzuki coupling can significantly influence the biological activity of the resulting molecules. These synthesized derivatives have shown potential as anticancer, antibacterial, and antiviral agents, among other activities.[4][15]
While benzofuran-5-boronic acid itself is a building block and not a therapeutic agent, its role is critical in the drug discovery process. The logical workflow from this starting material to a potential drug candidate involves several stages, as illustrated below.
Caption: Drug Discovery Workflow with Benzofuran-5-boronic Acid.
Safety and Handling
Benzofuran-5-boronic acid should be handled with care in a well-ventilated area or fume hood.[16] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[16] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.[16] In case of spills, it is important to avoid generating dust and to clean up using dry procedures.[16] For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[17][18][19]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BENZOFURAN-5-BORONIC ACID | 331834-13-0 [chemicalbook.com]
- 7. scbt.com [scbt.com]
- 8. Benzofuran-5-ylboronic acid | CymitQuimica [cymitquimica.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. pjps.pk [pjps.pk]
- 13. nbinno.com [nbinno.com]
- 14. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. static.cymitquimica.com [static.cymitquimica.com]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
